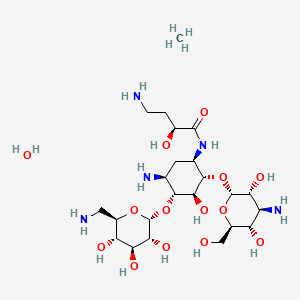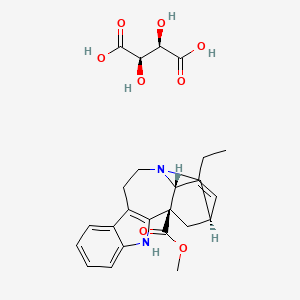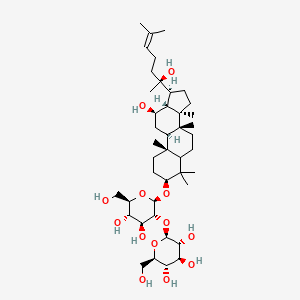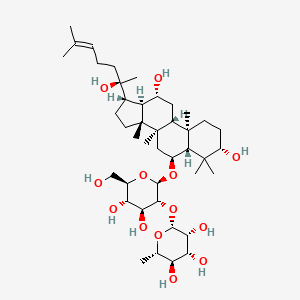
AMikacin (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amikacin (hydrate) is a broad-spectrum aminoglycoside antibiotic derived from kanamycin A. It is effective against a variety of Gram-negative bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis . Amikacin (hydrate) is known for its bactericidal properties, acting directly on the 30S and 50S bacterial ribosomal subunits to inhibit protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Amikacin (hydrate) is synthesized by acylation with the L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A . This process involves several steps, including the protection of amino groups, selective acylation, and deprotection.
Industrial Production Methods: Industrial production of amikacin (hydrate) involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the L-(-)-γ-amino-α-hydroxybutyryl side chain . The final product is then purified and crystallized to obtain amikacin (hydrate) in its desired form.
化学反応の分析
Types of Reactions: Amikacin (hydrate) undergoes various chemical reactions, including:
Oxidation: Amikacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in amikacin, altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity and pharmacokinetic properties .
科学的研究の応用
Amikacin (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Industry: Applied in the development of new antibiotics and antimicrobial agents.
作用機序
The primary mechanism of action of amikacin (hydrate) involves binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites . This disruption leads to the inhibition of protein synthesis and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . Amikacin (hydrate) is particularly effective against bacteria that are resistant to other aminoglycosides due to its unique structure .
類似化合物との比較
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to amikacin but with different pharmacokinetic properties and clinical uses.
Kanamycin: The parent compound from which amikacin is derived, with a broader spectrum of activity but higher toxicity.
Uniqueness of Amikacin (hydrate): Amikacin (hydrate) is unique due to its resistance to many aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacteria . Its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .
特性
分子式 |
C23H49N5O14 |
|---|---|
分子量 |
619.7 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;methane;hydrate |
InChI |
InChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 |
InChIキー |
HTIYBCNQNDBBJH-GCZBSULCSA-N |
異性体SMILES |
C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O |
正規SMILES |
C.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate](/img/structure/B10818318.png)


![(4aR,6aR,6aS,6bR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10818329.png)
![(1S,8R,13S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818343.png)

![2-[(1S,5R)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10818359.png)
![[(1R,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818362.png)
![4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B10818366.png)
![[(12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10818371.png)
![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)
![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)
